molecular formula C3H11NO6P2 B13801044 [(Methylimino)dimethylene]bisphosphonic acid CAS No. 5995-25-5

[(Methylimino)dimethylene]bisphosphonic acid

Cat. No.: B13801044
CAS No.: 5995-25-5
M. Wt: 219.07 g/mol
InChI Key: VTXYPEKJZXRXJB-UHFFFAOYSA-N
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Description

[(Methylimino)dimethylene]bisphosphonic acid is a chemical compound with the molecular formula C₃H₁₁NO₆P₂. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its phosphonic acid groups, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Methylimino)dimethylene]bisphosphonic acid typically involves the reaction of methylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{CH₃NH₂ + 2 CH₂O + 2 H₃PO₃ → (CH₃N=CH₂)₂(P(O)(OH)₂)₂} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

[(Methylimino)dimethylene]bisphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can lead to the formation of phosphonates.

    Substitution: The phosphonic acid groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives and phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(Methylimino)dimethylene]bisphosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(Methylimino)dimethylene]bisphosphonic acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The phosphonic acid groups play a crucial role in these interactions by forming strong bonds with metal ions and other active site residues .

Comparison with Similar Compounds

Similar Compounds

  • [(Dimethylamino)methylene]bisphosphonic acid
  • [(Phenylamino)methylene]bisphosphonic acid
  • [(Ethylamino)methylene]bisphosphonic acid

Uniqueness

[(Methylimino)dimethylene]bisphosphonic acid is unique due to its specific structure, which allows for versatile reactivity and strong binding affinity to metal ions. This makes it particularly useful in applications requiring strong chelation properties, such as in medicine for bone disease treatment and in industry for corrosion inhibition .

Properties

CAS No.

5995-25-5

Molecular Formula

C3H11NO6P2

Molecular Weight

219.07 g/mol

IUPAC Name

[methyl(phosphonomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C3H11NO6P2/c1-4(2-11(5,6)7)3-12(8,9)10/h2-3H2,1H3,(H2,5,6,7)(H2,8,9,10)

InChI Key

VTXYPEKJZXRXJB-UHFFFAOYSA-N

Canonical SMILES

CN(CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

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